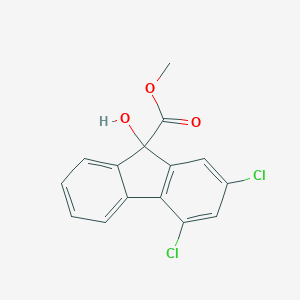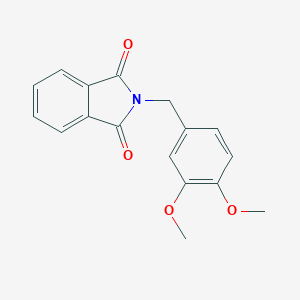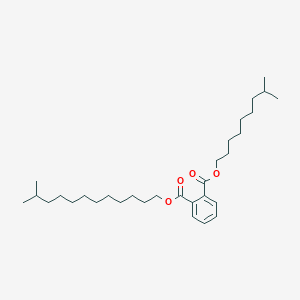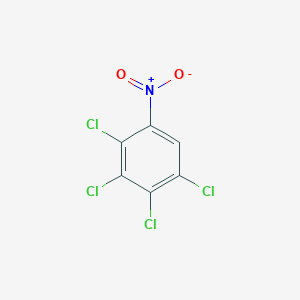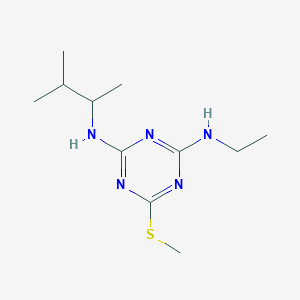
Dimethametryn
Overview
Description
Dimethametryn is a chemical compound primarily used as a herbicide. It belongs to the class of methylthiotriazine herbicides and is known for its effectiveness in controlling broad-leaved weeds and grasses in rice and other crops . The compound has a moderate aqueous solubility and is slightly mobile, meaning it is not expected to leach significantly into groundwater . This compound is persistent in soil and aqueous systems, making it a long-lasting solution for weed control .
Mechanism of Action
Target of Action
Dimethametryn is a type of herbicide that primarily targets broad-leaved weeds and grasses in rice and other crops . It belongs to the class of triazine herbicides .
Mode of Action
The mode of action of this compound involves inhibiting electron transport during photosynthesis . This inhibition disrupts the energy production of the plant cells, leading to their death .
Biochemical Pathways
This compound affects the photosynthesis pathway in plants. By inhibiting electron transport, it disrupts the conversion of light energy into chemical energy, which is crucial for the growth and survival of plants .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It tends to persist in soil systems and may also persist in aqueous systems . The metabolism of this compound in animals proceeds mainly via N-dealkylation, S-oxidation, and conjugation with reduced glutathione, side-chain hydroxylation, and via conjugation .
Result of Action
The result of this compound’s action is the death of the targeted weeds and grasses. By disrupting their photosynthesis process, it prevents these plants from producing the energy they need to grow and survive .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its persistence in soil and water systems suggests that it can remain effective in these environments for extended periods . Its moderate aqueous solubility and slight mobility mean that its distribution and therefore its efficacy can be influenced by factors such as rainfall and soil type .
Biochemical Analysis
Cellular Effects
It is known that Dimethametryn, like other s-triazine herbicides, can have an impact on various types of cells and cellular processes
Molecular Mechanism
It is known that this compound, like other s-triazine herbicides, can exert its effects at the molecular level
Temporal Effects in Laboratory Settings
This compound is known to be persistent in soil systems and may also persist in aqueous systems . It is not susceptible to hydrolysis
Metabolic Pathways
This compound is known to be metabolized by certain bacterial strains, such as Nocardioides sp. strain DN36 . This strain can mineralize a diverse range of s-triazine herbicides, including this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethametryn can be synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the herbicide .
Chemical Reactions Analysis
Types of Reactions
Dimethametryn undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups, resulting in new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Dimethametryn has several scientific research applications, including:
Biology: Studied for its effects on various plant species and its role in weed management.
Medicine: Research on its potential toxicological effects and safety for human health.
Comparison with Similar Compounds
Similar Compounds
Simetryn: Another triazine herbicide with a similar mode of action but different chemical structure.
Atrazine: Widely used herbicide with a similar mechanism but different applications and environmental impact.
Cyanazine: Another triazine herbicide with comparable properties and uses.
Uniqueness
Dimethametryn is unique due to its specific chemical structure, which provides distinct advantages in terms of persistence and effectiveness in controlling a wide range of weeds. Its moderate solubility and low mobility make it less likely to contaminate groundwater compared to some other herbicides .
Properties
IUPAC Name |
4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-12-9-14-10(13-8(4)7(2)3)16-11(15-9)17-5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYICRRUVNIHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041873 | |
| Record name | Dimethametryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22936-75-0 | |
| Record name | Dimethametryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethametryn [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethametryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethametryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHAMETRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DE9GA31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dimethametryn?
A1: this compound acts by inhibiting photosynthesis. [, ] It interferes with the photosynthetic electron transport chain, ultimately hindering the plant's ability to produce energy. []
Q2: How does the inhibition of photosynthesis manifest as phytotoxicity in plants?
A2: The inhibition of photosynthesis disrupts energy production, leading to stunted growth, chlorosis (yellowing of leaves), and eventual plant death. []
Q3: Are there differences in the phytotoxic effects of this compound and simetryn?
A3: Yes, this compound generally exhibits greater phytotoxicity compared to simetryn. This difference is attributed, in part, to this compound's slower metabolic rate in certain plant species. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H22N4S, and its molecular weight is 258.4 g/mol. []
Q5: How does the presence of organic matter in sediment affect the adsorption of this compound?
A5: Organic matter in sediment significantly influences the adsorption-desorption characteristics of this compound. The hysteresis observed in the adsorption-desorption phenomena suggests a strong interaction between the herbicide and organic matter. []
Q6: How does the structure of this compound contribute to its herbicidal activity compared to simetryn?
A6: The presence of a 1,2-dimethylpropyl group in this compound, instead of an ethyl group in simetryn, influences its absorption, translocation, and metabolism in plants. This structural difference contributes to its generally higher phytotoxicity. [, , ]
Q7: Are there specific formulation strategies for this compound to enhance its efficacy?
A7: While specific formulation strategies are not extensively discussed in the provided research, the studies mention the use of granular formulations (GR) containing this compound, often in combination with other herbicides. [, , ] These formulations aim to provide controlled release and improve herbicide efficacy.
Q8: What information is available regarding the SHE regulations surrounding this compound?
A8: The provided research primarily focuses on the scientific aspects of this compound. Specific SHE regulations and compliance requirements are not discussed in detail.
Q9: How is this compound absorbed, translocated, and metabolized in rice plants?
A9: Studies using 14C-labeled this compound revealed that rice plants absorb the herbicide through their roots. [] Translocation to shoots occurs, but at a slower rate compared to simetryn. [] Metabolism of this compound in rice involves the formation of various degradation products, including dealkylated and hydroxylated derivatives. []
Q10: What are the known toxicological effects of this compound on non-target organisms?
A11: While the provided research primarily focuses on this compound's herbicidal activity, one study investigates its impact on the tadpoles of Japanese Tree Frogs (Hyla japonica). [] The study found that while the LC50 values for the tested pesticides, including this compound, were relatively high, further research is needed to assess potential long-term ecological effects. []
Q11: How does this compound behave in the environment, and what are its degradation pathways?
A12: Studies show that this compound can persist in sediment, with its adsorption-desorption characteristics influenced by the presence of organic matter. [] Biodegradation of this compound has been observed in specific bacterial strains like Rhodococcus sp. FJ1117YT. [] This strain degrades this compound via a pathway involving the progressive oxidation and hydrolysis of the methylthio group, leading to the formation of methylsulfinyl, methylsulfonyl, and hydroxy analogues. []
Q12: What are the potential environmental concerns associated with this compound use in rice paddy fields?
A13: One study examined this compound concentrations in river water near rice paddy fields and found detectable levels, though diluted, in Lake Kasumigaura. [] This raises concerns about the potential impact on non-target aquatic organisms, especially algae, which showed varying sensitivities to rice herbicides including this compound. []
Q13: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and food samples?
A13: Several analytical methods have been developed for this compound analysis. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound in various matrices, including food samples like sugar and soil. [, , ]
- High-performance liquid chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), provides an alternative method for analyzing this compound residues in water samples. []
- Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS): This technique, using FeNi magnetic alloy nanoparticles, has shown promise for the sensitive detection of this compound in complex matrices like human serum. []
Q14: Are there alternative weed control strategies or substitute herbicides for this compound in rice production?
A15: Research highlights the importance of integrated weed management strategies to reduce reliance on chemical herbicides and manage herbicide resistance. [] Some alternative approaches include:
- Cultural practices: Optimizing planting time, water management, and crop rotation can suppress weed growth. []
Q15: What research tools and resources are available for studying this compound and similar herbicides?
A15: Researchers utilize various tools and resources to study this compound and its impacts:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



